

Application Notes and Protocols for the Spectroscopic Analysis of 8,8''-Biskoenigine

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Compound of Interest

Compound Name: 8,8''-Biskoenigine

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These application notes provide a comprehensive overview of the spectroscopic techniques used to characterize **8,8''-Biskoenigine**, a dimeric carbazole alkaloid. Due to the limited availability of direct spectroscopic data for **8,8''-Biskoenigine**, this document leverages data from its monomer, koenigine, and related carbazole alkaloids isolated from *Murraya koenigii* to provide expected spectral characteristics. Protocols for spectroscopic analysis are also detailed to guide researchers in their analytical workflows.

Introduction to 8,8''-Biskoenigine

8,8''-Biskoenigine is a dimeric carbazole alkaloid isolated from the leaves of *Murraya koenigii*. Its structure has been established through various spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. As a symmetrical dimer of the carbazole alkaloid koenigine, its spectroscopic properties are closely related to its monomeric counterpart. Understanding the spectroscopic profile of **8,8''-Biskoenigine** is crucial for its identification, purity assessment, and further investigation into its biological activities, such as its reported antiosteoporotic properties[1].

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **8,8''-Biskoenigine**, extrapolated from the known data of koenigine and other related carbazole alkaloids.

Table 1: Predicted ^1H and ^{13}C NMR Spectral Data for the Monomeric Unit of **8,8''-Biskoenigine** (in CDCl_3)

Position	Predicted ^1H NMR (δ , ppm, J in Hz)	Predicted ^{13}C NMR (δ , ppm)
1	-	145.3
1a	-	129.4
2	s	107.6
3	s	127.9
4	s	112.5
4a	-	123.5
5	d (7.8)	120.4
5a	-	124.3
6	m	119.0
7	m	110.9
8	-	125.4
8a	-	139.4
9 (NH)	br s	-
10 (CH_3)	s	21.9
OCH_3	s	55.4

Note: The chemical shifts are based on data reported for related carbazole alkaloids like murrayafoline A[3]. Due to the dimeric nature of **8,8''-Biskoenigine**, slight variations in chemical shifts and coupling constants are expected, particularly at the linkage point (C-8). The proton and carbon signals of the two monomeric units are expected to be largely equivalent due to the molecule's symmetry.

Table 2: Predicted Mass Spectrometry Data for **8,8''-Biskoenigine**

Technique	Ion	Predicted m/z	Notes
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺	617.2646	Calculated for C ₃₈ H ₃₇ N ₂ O ₆ ⁺
	[M] ⁺	616.2573	Molecular Ion

Note: The molecular formula for **8,8''-Biskoenigine** is C₃₈H₃₆N₂O₆[4]. The mass spectrum is expected to show a prominent molecular ion peak. Fragmentation patterns would likely involve the cleavage of the dimeric linkage and subsequent fragmentation of the monomeric units.

Table 3: Predicted UV-Vis and IR Spectroscopic Data for **8,8''-Biskoenigine**

Spectroscopic Technique	Predicted λ _{max} / Wavenumber (cm ⁻¹)	Functional Group Assignment
UV-Vis (in Methanol)	~235, 287 nm	Carbazole chromophore
Infrared (IR) (KBr disc)	~3400 cm ⁻¹	N-H stretching
	~2920 cm ⁻¹	C-H stretching (aliphatic)
	~1610 cm ⁻¹	C=C stretching (aromatic)
	~1140 cm ⁻¹	C-O stretching (ether)

Note: The UV-Vis spectrum is expected to be characteristic of a carbazole alkaloid skeleton[1]. The IR spectrum will likely show characteristic peaks for the N-H group of the carbazole ring, aromatic C-H and C=C bonds, and the C-O bond of the methoxy group[5].

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **8,8''-Biskoenigine**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **8,8''-Biskoenigine** in approximately 0.5 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ^{13}C .
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire 2D spectra using standard pulse programs to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC). These are essential for the complete structural elucidation and assignment of all signals.

3.2. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **8,8''-Biskoenigine** (approximately 1 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
- Data Acquisition:

- Infuse the sample solution into the ion source.
- Acquire the mass spectrum in positive ion mode.
- Obtain the accurate mass of the molecular ion to confirm the elemental composition.
- Perform tandem MS (MS/MS) on the molecular ion to study its fragmentation pattern, which can provide further structural information.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

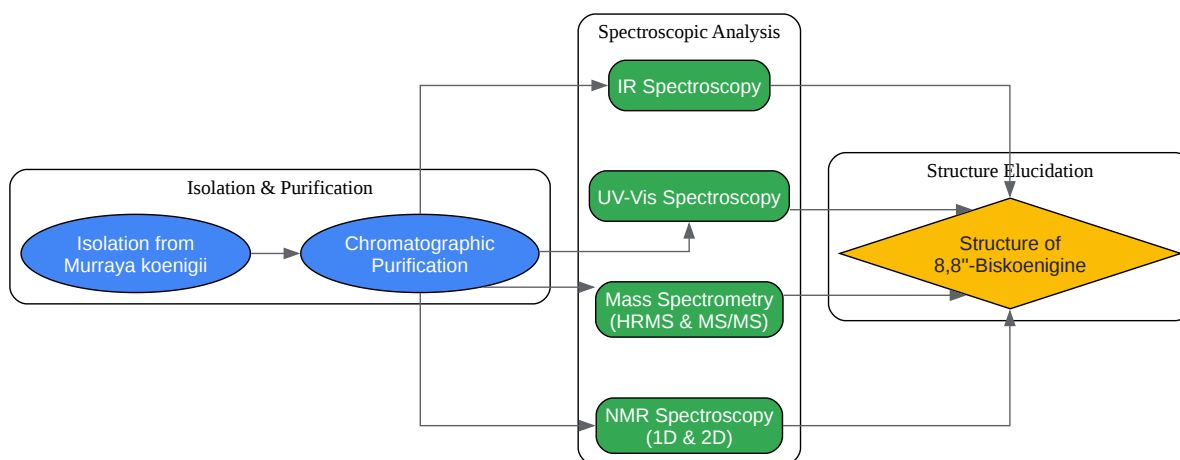
- Sample Preparation: Prepare a dilute solution of **8,8''-Biskoenigine** in a UV-grade solvent (e.g., methanol or ethanol) to an absorbance value below 1.5.
- Instrumentation: A double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use the pure solvent as a blank.
 - Scan the sample from 200 to 800 nm.
 - Record the wavelengths of maximum absorbance (λ_{max}).

3.4. Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the dried sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum in the range of 4000 to 400 cm^{-1} .

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations



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Caption: Workflow for the spectroscopic analysis of **8,8''-Biskoenigine**.

8,8''-Linkage

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Caption: Dimeric structure of **8,8''-Biskoenigine**.

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